6-Hydroxybenzbromarone

Vue d'ensemble

Description

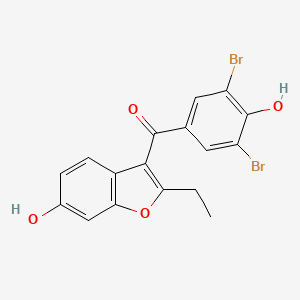

6-Hydroxybenzbromarone est un métabolite significatif de la benzbromarone, un agent anti-goutte bien connu. Ce composé a attiré l'attention en raison de ses puissants effets inhibiteurs sur la migration cellulaire, la tubulogenèse et la germination angiogénique. C'est un inhibiteur plus puissant de la protéine Eyes Absent 3 (EYA3) par rapport à son composé parent, la benzbromarone .

Mécanisme D'action

Target of Action

6-Hydroxybenzbromarone is the major metabolite of Benzbromarone . Its primary target is the protein Eyes Absent 3 (EYA3) . EYA3 is a tyrosine phosphatase that plays a crucial role in endothelial cell migration and tube formation .

Mode of Action

This compound acts as an inhibitor of EYA3 . It binds to EYA3 and inhibits its tyrosine phosphatase activity . This inhibition disrupts the normal function of EYA3, leading to a decrease in endothelial cell migration and tube formation .

Biochemical Pathways

The inhibition of EYA3 by this compound affects the angiogenesis pathway . Angiogenesis is the process by which new blood vessels form from pre-existing vessels. By inhibiting EYA3, this compound disrupts this process, leading to a decrease in angiogenesis .

Pharmacokinetics

This compound is a metabolite of Benzbromarone, which is metabolized predominantly by cytochrome P450 2C9 (CYP2C9) . The oral clearance of Benzbromarone varies depending on the CYP2C9 genotype . The metabolic ratio (this compound/benzbromarone) in urine also varies depending on the CYP2C9 genotype .

Result of Action

As an anti-angiogenic agent, this compound has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting . These effects are due to its inhibition of EYA3 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of this compound . Additionally, genetic variations in CYP2C9 could also influence the drug’s action .

Analyse Biochimique

Biochemical Properties

6-Hydroxybenzbromarone interacts with the protein EYA3, acting as an inhibitor with an IC50 value of 21.5 μM . It also has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting .

Cellular Effects

This compound has been shown to significantly inhibit cell migration, tubulogenesis, and angiogenic sprouting . It also reduces cell viability and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the protein EYA3, inhibiting its function . This leads to reduced cell migration, tubulogenesis, and angiogenic sprouting .

Temporal Effects in Laboratory Settings

It is known that it has a longer half-life and greater pharmacological potency than its parent compound, Benzbromarone .

Metabolic Pathways

This compound is a major metabolite of Benzbromarone, suggesting it is involved in the metabolic pathways of this parent compound . It is predominantly metabolized by cytochrome P450 2C9 (CYP2C9) .

Méthodes De Préparation

6-Hydroxybenzbromarone est principalement synthétisé en tant que métabolite de la benzbromarone. La voie de synthèse implique le métabolisme hépatique de la benzbromarone, principalement par le cytochrome P450 2C9 (CYP2C9). Ce processus conduit à la formation de this compound, qui a une demi-vie plus longue et une puissance pharmacologique supérieure à celle de la benzbromarone .

Analyse Des Réactions Chimiques

6-Hydroxybenzbromarone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction est facilitée par les enzymes du cytochrome P450, conduisant à la formation de métabolites réactifs.

Réduction : Bien que moins courantes, les réactions de réduction peuvent se produire dans des conditions spécifiques.

Substitution : Ce composé peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Les réactifs couramment utilisés dans ces réactions comprennent les enzymes du cytochrome P450, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions sont généralement des métabolites plus réactifs, tels que la 2,6-dibromohydroquinone et le catéchol mono-débromé .

4. Applications de recherche scientifique

This compound présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le métabolisme de la benzbromarone et de ses dérivés.

Biologie : Le composé est un puissant inhibiteur d'EYA3, ce qui le rend précieux dans les études liées à la migration cellulaire, la tubulogenèse et l'angiogenèse.

Médecine : En raison de ses propriétés anti-angiogéniques, this compound est exploré pour des applications thérapeutiques potentielles dans le traitement du cancer.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les études de métabolisme des médicaments

5. Mécanisme d'action

This compound exerce ses effets principalement en inhibant la protéine EYA3, qui joue un rôle crucial dans la migration des cellules endothéliales et la formation de tubes. En inhibant EYA3, this compound réduit efficacement la migration cellulaire, la tubulogenèse et la germination angiogénique. Ce mécanisme est particulièrement pertinent dans le contexte de ses propriétés anticancéreuses potentielles .

Applications De Recherche Scientifique

6-Hydroxybenzbromarone has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of benzbromarone and its derivatives.

Biology: The compound is a potent inhibitor of EYA3, making it valuable in studies related to cell migration, tubulogenesis, and angiogenesis.

Medicine: Due to its anti-angiogenic properties, this compound is being explored for potential therapeutic applications in cancer treatment.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug metabolism studies

Comparaison Avec Des Composés Similaires

6-Hydroxybenzbromarone est unique en raison de ses puissants effets inhibiteurs sur EYA3 et de sa demi-vie plus longue par rapport à la benzbromarone. Des composés similaires comprennent :

5-Hydroxybenzbromarone : Un autre métabolite de la benzbromarone, mais moins puissant pour inhiber EYA3.

1'-Hydroxybenzbromarone : Également un métabolite de la benzbromarone, avec des effets uricosuriques inconnus

Propriétés

IUPAC Name |

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-hydroxy-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBXMFVRKZOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152831-00-0 | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxybenzbromarone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7NUR5V9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

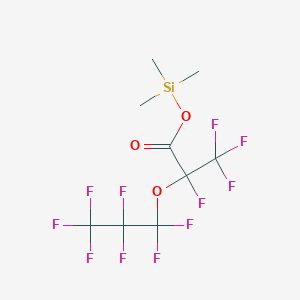

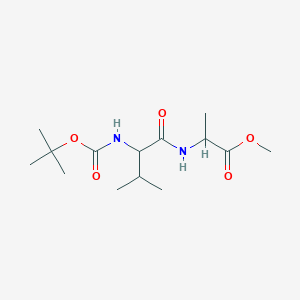

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of cytochrome P450 2C9 in the formation of 6-hydroxybenzbromarone?

A1: Cytochrome P450 2C9 (CYP2C9) plays a critical role in the metabolism of benzbromarone, the parent drug of this compound. Studies have shown that CYP2C9 is the primary enzyme responsible for the hydroxylation of benzbromarone, leading to the formation of this compound. [, ] This metabolic pathway is significant as it represents a major route of elimination for benzbromarone in humans. You can find more details about the influence of CYP2C9 genotypes on benzbromarone metabolism in the provided research. []

Q2: Besides this compound, what other metabolites are formed during benzbromarone metabolism?

A2: In addition to this compound, another major metabolite formed during benzbromarone metabolism is 1'-hydroxybenzbromarone. [] Several minor metabolites have also been identified, including 1'-oxobenzbromarone, 2'-hydroxybenzbromarone, 1',6-dihydroxybenzbromarone, and dihydroxy-aryl-benzbromarone. Interestingly, no debrominated metabolites have been detected. []

Q3: How is this compound eliminated from the body?

A3: Research indicates that both benzbromarone and its metabolites, including this compound, are primarily excreted through the bile rather than urine. [] This finding suggests that these compounds undergo significant hepatic metabolism and biliary excretion as the primary elimination pathway. []

Q4: Have any cases of impaired this compound formation been reported?

A4: Yes, there have been documented cases where individuals exhibit a deficiency in the formation of this compound during benzbromarone metabolism. [] This impaired metabolic pathway can have significant implications for the pharmacokinetics and potentially the efficacy of benzbromarone in these individuals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)

![Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)